molecular formula HMoO2P-6 B3418321 Molybdenum hydroxide oxide phosphate CAS No. 12263-08-0

Molybdenum hydroxide oxide phosphate

Cat. No.: B3418321
CAS No.: 12263-08-0
M. Wt: 159.93 g/mol
InChI Key: FROPCQVXXZDEBU-UHFFFAOYSA-M
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Description

Molybdenum Hydroxide Oxide Phosphate (CAS 11104-88-4) is a complex inorganic compound valued in advanced materials research for its synergistic catalytic and redox-active properties. Its molecular formula is H₃Mo₁₂O₄₀P, with a molecular weight of 1825.49000 g/mol and a density of 0.94 g/cm³ . This compound is a bright yellow, odorless crystalline powder . Researchers leverage its multifaceted mechanism of action for developing high-performance composites. In polymer science, it acts as a key component in synergistic flame-retardant systems. When incorporated into materials like flexible PVC, it significantly enhances char residue yield and graphitization, leading to superior flame retardancy and smoke suppression. This is achieved through a condensed-phase mechanism involving Mo⁶⁺/Mo⁴⁺ redox catalysis, which promotes the formation of a protective, high-quality char layer . Concurrently, in the energy storage sector, this compound is instrumental in advancing supercapacitor technology. It functions as a conductive additive and redox-active site in electrode materials such as nickel molybdenum phosphate hydrate (NiMoPH). Its inclusion modifies surface morphology, improves electron transport, and enhances structural stability during charge-discharge cycles, resulting in significantly improved electrochemical energy storage performance . This compound is classified as corrosive and flammable . This product is intended for research purposes only and is not meant for human or veterinary use.

Properties

IUPAC Name

molybdenum;oxygen(2-);phosphorus(3-);hydroxide
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InChI

InChI=1S/Mo.H2O.O.P/h;1H2;;/q;;-2;-3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROPCQVXXZDEBU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[O-2].[P-3].[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HMoO2P-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Bright yellow solid; [Merck Index] Yellow, odorless crystalline powder; [EM Science MSDS]
Record name Phosphomolybdic acid
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CAS No.

11104-88-4, 12026-57-2, 12263-08-0, 12263-13-7
Record name Phosphomolybdic acid
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Record name Molybdophosphoric acid
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Record name Molybdophosphoric acid, (H3PMo12O40), cobalt(2 ) salt
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Record name Molybdophosphoric acid (H3PMo12O40), nickel(2 ) salt
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Record name Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, cobalt(2+) (2:3)
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Record name Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, nickel(2+) (2:3)
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Record name Molybdenum hydroxide oxide phosphate
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Record name Tricobalt bis[tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-)]
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Record name Trinickel bis[tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-)]
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Ii. Synthesis Methodologies and Fabrication Routes

Precursor Selection and Chemical Design

The rational design of molybdenum hydroxide (B78521) oxide phosphate (B84403) begins with the careful selection of molybdenum, phosphate, hydroxide, and oxide sources. The chemical nature of these precursors dictates the reaction pathways and the ultimate molecular architecture.

The choice of the molybdenum source is a critical first step in the synthesis process. Commonly utilized precursors include ammonium (B1175870) molybdate (B1676688) and molybdenum trioxide, each offering distinct advantages in reactivity and solubility.

Ammonium Molybdate: Often used in the form of ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O), this precursor is soluble in aqueous solutions, which facilitates its use in wet chemical methods like hydrothermal synthesis. google.comgoogle.com It serves as a readily available source of molybdenum ions that can react with phosphate and hydroxide sources under controlled conditions. For instance, precursors can be obtained through the solid-state reaction of ammonium molybdate with polycarboxylic acids. google.comgoogle.com

Molybdenum Trioxide (MoO₃): As a simple oxide form of molybdenum, MoO₃ is another important precursor. It is often used in the synthesis of various molybdenum-based compounds. acs.org Although less soluble than ammonium molybdate, its reactivity can be controlled in various synthesis environments, including hydrothermal and sol-gel methods. acs.orgmdpi.com The synthesis of molybdenum phosphorus hydroxide oxide can be achieved using molybdenum trioxide and phosphoric acid as the primary raw materials. echemi.com

Other molybdenum precursors, such as molybdenum (V) chloride (MoCl₅), have also been explored, particularly in non-aqueous or sol-gel synthesis routes where they can be converted to molybdenum hydroxides and subsequently oxides through hydrolysis and condensation reactions. newhaven.edu

The incorporation of the phosphate group into the molybdenum oxide framework is achieved through various phosphate-containing reagents. The chemistry of the phosphate source influences the pH of the reaction and the final structure of the phosphate integration.

Phosphoric Acid (H₃PO₄): This is a direct and common source for the phosphate component. In hydrothermal synthesis, stoichiometric amounts of a molybdenum precursor are combined with phosphoric acid in an aqueous solution. The acidic conditions provided by H₃PO₄ can stabilize the incorporation of phosphate into the final structure. A method using molybdenum trioxide and an 85% solution of phosphoric acid involves boiling the mixture to drive the reaction. echemi.com

Ammonium Dihydrogen Phosphate ((NH₄)H₂PO₄): This salt is another viable phosphate source, providing both phosphate ions and ammonium ions, which can influence the pH and reaction kinetics.

Sodium Hypophosphite (NaH₂PO₂): In some syntheses, phosphorus sources like sodium hypophosphite are used, which can also act as a reducing agent, influencing the oxidation state of molybdenum in the final product. rsc.org

The interaction between the molybdenum precursor and the phosphate source is fundamental to forming the Mo-O-P bonds that characterize the compound.

Hydroxide and oxide components are integral to the structure of molybdenum hydroxide oxide phosphate. These are typically not added as distinct precursors but are formed in situ during the synthesis.

Hydroxide Formation: In aqueous synthesis methods like the hydrothermal route, water itself acts as a precursor for the hydroxide groups. Molybdenum precursors can undergo hydrolysis to form molybdenum hydroxide intermediates. newhaven.edu These intermediates then participate in condensation reactions to build the final oxide-phosphate network. newhaven.edu The pH of the solution, which can be adjusted with acids or bases, plays a critical role in controlling the hydrolysis and condensation rates, thereby influencing the structure.

Oxide Framework: The oxide component forms the fundamental backbone of the compound. Precursors like molybdenum trioxide directly provide the molybdenum-oxygen framework. In other cases, the oxide network is formed through the condensation of hydroxide intermediates, where water is eliminated to form Mo-O-Mo bridges. newhaven.edu

Conventional Synthesis Techniques

The assembly of the selected precursors into the final this compound material is accomplished through various synthesis techniques. Conventional methods often rely on the use of a solvent under controlled temperature and pressure.

Hydrothermal and solvothermal methods are powerful and widely used techniques for synthesizing crystalline inorganic materials from solutions. google.commdpi.com These methods involve heating precursor solutions in a sealed vessel, known as an autoclave, above the boiling point of the solvent. researchgate.net

Hydrothermal Synthesis: This technique specifically uses water as the solvent. mdpi.com It is particularly effective for crystallizing materials that are insoluble at lower temperatures. For this compound, a typical procedure involves combining the molybdenum and phosphate precursors in an aqueous solution, sealing them in an autoclave, and heating. This process allows for the controlled formation of the desired crystalline structure. kit.edu

Solvothermal Synthesis: This is a more general term where the solvent is not water but another organic or inorganic liquid. google.com The choice of solvent can influence the morphology and properties of the final product. For example, ethylene glycol has been used as a solvent in the solvothermal synthesis of molybdenum oxide composites. researchgate.net

These techniques are advantageous because they allow for precise control over reaction parameters, which in turn dictates the structural outcome of the product. google.com

The structural properties of the synthesized material, such as its crystalline phase, morphology, and particle size, are highly sensitive to the reaction parameters employed during hydrothermal or solvothermal synthesis.

Temperature: The reaction temperature significantly affects the kinetics of nucleation and crystal growth. Higher temperatures generally lead to more crystalline products and can induce phase transformations. For instance, in the hydrothermal synthesis of molybdenum oxides, different phases like hexagonal MoO₃ (h-MoO₃) and orthorhombic MoO₃ (α-MoO₃) can be selectively formed by varying the temperature. A standard hydrothermal treatment for this compound might occur between 120–180°C. Temperatures at the higher end of this range (≥160°C) tend to favor the formation of more crystalline, layered structures.

Pressure: In hydrothermal/solvothermal synthesis, the pressure is typically autogenous, meaning it is generated by the vapor pressure of the solvent at the reaction temperature. Pressure influences the solubility of precursors and the stability of different crystalline phases.

Duration: The length of the reaction time impacts the completion of the reaction and the growth of crystals. Longer durations can allow for the transformation from an initially formed metastable phase to a more stable one. In the synthesis of molybdenum oxides, a reaction time of 3 hours at 210°C resulted in a mixture of phases, while extending the duration to 6 hours at the same temperature led to a pure phase. For this compound, typical durations range from 12 to 48 hours.

The interplay of these parameters is crucial for achieving the desired structural outcome.

Table 1: Effect of Hydrothermal Reaction Parameters on Molybdenum Oxide Phase and Morphology

Sample ID Temperature (°C) Duration (h) Resulting Phase(s) Observed Morphology
MoO₃-1 90 3 h-MoO₃ Hexagonal Rods (7–12 µm diameter)
MoO₃-2 90 6 h-MoO₃ Hexagonal Rods (8–18 µm diameter)
MoO₃-3 210 3 Mixture of h-MoO₃ and α-MoO₃ Not specified
MoO₃-4 210 6 Pure α-MoO₃ Not specified

Data derived from a study on the hydrothermal synthesis of MoO₃.

Solid-State Reaction Pathways

Solid-state reactions are a conventional and widely used method for synthesizing molybdenum phosphates. This approach typically involves the high-temperature reaction of solid precursors to form the desired crystalline product. For instance, new molybdenum(VI) phosphates have been synthesized through standard solid-state reactions. acs.org In a typical procedure, stoichiometric mixtures of precursors like Molybdenum trioxide (MoO₃), Ammonium dihydrogen phosphate (NH₄H₂PO₄), and a carbonate source are thoroughly ground. acs.org The mixture is then heated in a crucible to high temperatures, often ranging from 520°C to 650°C, for an extended period, sometimes up to three days, to ensure a complete reaction and the formation of a pure polycrystalline sample. acs.org

The precise temperature and duration of the reaction are critical parameters that influence the final product's phase and crystallinity. For example, the synthesis of certain molybdenum phosphides, which can be precursors or related compounds, requires high-pressure and high-temperature conditions to achieve specific crystalline structures and properties like superconductivity. researchgate.net

Table 1: Parameters for Solid-State Synthesis of Molybdenum Phosphates acs.org
PrecursorMolar RatioReaction Temperature (°C)Reaction DurationProduct
Rb₂CO₃, MoO₃, NH₄H₂PO₄1:2:26503 daysRbMoO₂PO₄
Rb₂CO₃, MoO₃, NH₄H₂PO₄1:2.5:15203 daysRb₄Mo₅P₂O₂₂

Controlled Precipitation Methods

Controlled precipitation is a versatile solution-based method that allows for the synthesis of molybdenum compounds with good control over particle size and morphology at relatively low temperatures. This technique involves the mixing of precursor solutions to induce the precipitation of the desired product under controlled conditions such as pH, temperature, and concentration. mdpi.com

The process generally entails preparing separate solutions of the molybdenum and phosphate precursors. For instance, a solution of a soluble molybdate salt is added to a phosphate-containing solution, often with the pH adjusted to a specific value to initiate precipitation. google.com The characteristics of the resulting precipitate, such as particle size and crystallinity, are highly dependent on these reaction parameters. mdpi.comgoogle.com For example, the pH of the reaction medium can influence the type of molybdate species present in the solution, which in turn affects the composition and structure of the final product. mdpi.com In some cases, a two-step precipitation process is employed, where a crude precipitate is first formed and then redissolved and re-precipitated to achieve higher purity and a more uniform particle size. google.com

Advanced and Novel Synthesis Strategies

To meet the demands of modern applications, advanced synthesis strategies have been developed to control the morphology, introduce new functionalities through doping, and fabricate thin films of this compound.

Template-Assisted Synthesis for Morphological Control

Template-assisted synthesis is a powerful technique for controlling the morphology and creating nanostructured materials. This method utilizes a pre-existing template with a defined structure to guide the formation of the desired material. Soft templates, such as surfactants and long-chain amines, are commonly employed to direct the self-assembly of inorganic precursors into specific morphologies like nanorods, nanobelts, and nanotubes. ias.ac.in For example, phosphomolybdate nanorods have been synthesized using dodecyl pyridinium cations as a structure-directing agent. ias.ac.in In this process, molybdate and phosphate precursors react in the presence of the template under acidic conditions at room temperature, leading to the formation of high-aspect-ratio nanorods. ias.ac.in The choice of the templating agent and the synthetic variables, such as pH, are crucial in determining the final structure and morphology of the nanostructured product. ias.ac.in

Doping and Co-doping Methodologies (e.g., Cobalt, Tungsten Integration)

Doping and co-doping are effective strategies to modify the electronic, catalytic, and optical properties of molybdenum-based materials. By introducing other elements, such as cobalt or tungsten, into the host lattice, it is possible to create new active sites and alter the material's fundamental properties.

For instance, phosphorus can be doped into molybdenum tungsten hydrogen oxide to enhance its electrocatalytic performance for both oxygen and hydrogen evolution reactions. rsc.orgnih.gov This is achieved by heating a mixture of molybdenum trioxide, tungsten trioxide, and a phosphorus source like sodium hypophosphite at elevated temperatures in an inert atmosphere. nih.govresearchgate.net The incorporation of phosphorus can alter the electronic structure and surface chemistry, leading to improved catalytic activity. rsc.orgnih.gov Similarly, cobalt can be integrated into molybdenum-based compounds to create materials like Cobalt this compound. epa.gov The synthesis of such doped materials often involves hydrothermal methods or co-precipitation followed by thermal treatment. nih.govresearchgate.net

Table 2: Doping Methodologies for Molybdenum-Based Materials
DopantHost MaterialSynthesis MethodKey ImprovementReference
PhosphorusMolybdenum tungsten hydrogen oxideSolid-state reaction with sodium hypophosphiteEnhanced OER/HER performance rsc.orgnih.gov
CobaltMolybdenum oxide/sulfide (B99878)Hydrothermal, ElectrodepositionImproved HER activity nih.govnih.gov
TungstenMolybdenum oxideHot filament chemical vapor depositionEnhanced green photoluminescence qut.edu.au

Thin Film Deposition Techniques (e.g., Electrodeposition, Sol-Gel Processing, Atomic Layer Deposition)

The fabrication of this compound and related materials as thin films is crucial for their application in electronics, sensors, and catalysis. Several techniques are employed for this purpose, each offering distinct advantages.

Electrodeposition is a solution-based method where a thin film is deposited onto a conductive substrate by applying an electrical potential. This technique allows for the synthesis of mixed-valence molybdenum oxide films. rsc.orgescholarship.org For instance, a molybdenum oxide film can be electrodeposited from an aqueous solution containing ammonium molybdate by cycling the potential to facilitate the partial reduction of Mo(VI) to Mo(V). escholarship.org This method is advantageous for creating films with controlled thickness and high surface area. electrochemsci.orgacs.org

Sol-gel processing is another versatile wet-chemical technique for fabricating thin films. It involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then deposited onto a substrate and converted into a gel. Subsequent heat treatment crystallizes the gel into the desired oxide film. researchgate.netnih.gov Molybdenum oxide thin films can be prepared by spin-coating a sol made from molybdenum precursors, followed by annealing. researchgate.netnih.gov This method offers good control over the film's microstructure and composition.

Atomic Layer Deposition (ALD) is a vapor-phase technique that allows for the deposition of ultrathin, conformal films with atomic-level precision. ALD is based on sequential, self-limiting surface reactions of gaseous precursors. rsc.orggoogle.com For molybdenum-based films, precursors like molybdenum dichloride dioxide or molybdenum (IV) amide complexes are pulsed into a reaction chamber alternately with a co-reactant such as atomic hydrogen or ozone. semanticscholar.orggoogle.com This process enables the growth of highly uniform and conformal films even on complex three-dimensional substrates. semanticscholar.org

Methodologies for Nanostructure and Microstructure Formation

The formation of specific nanostructures and microstructures is often key to unlocking the full potential of this compound materials. Various synthesis methodologies are specifically tailored to control the size, shape, and assembly of these materials at the nanoscale.

Hydrothermal and solvothermal methods are widely used for synthesizing nanostructured materials. These techniques involve carrying out the chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. This allows for the crystallization of products with controlled morphologies. For example, by reacting molybdate and phosphate precursors with a structure-directing agent under hydrothermal conditions, it is possible to obtain nanorods. ias.ac.in

Co-precipitation methods, as discussed earlier, can also be adapted to produce nanoparticles by carefully controlling the reaction conditions to favor nucleation over crystal growth. researchgate.net The use of capping agents or stabilizers during precipitation can prevent particle agglomeration and control the final particle size. Green synthesis approaches, utilizing plant extracts or other biological entities as reducing and capping agents, have also been explored for the synthesis of molybdenum oxide nanoparticles. nih.gov These methods offer an environmentally friendly route to nanomaterial fabrication.

Iii. Structural Elucidation and Crystallographic Analysis

Crystal Structures and Polymorphism of Molybdenum Hydroxide (B78521) Oxide Phosphates

Molybdenum hydroxide oxide phosphates exhibit a rich structural chemistry, primarily characterized by the formation of extended layered and polymeric frameworks. These structures are built from the linkage of molybdenum-oxygen polyhedra and phosphate (B84403) tetrahedra, often incorporating hydroxide groups and water molecules.

The crystal structures of molybdenum phosphates and their derivatives are often characterized by two-dimensional (2D) layers or one-dimensional (1D) polymeric chains. A prime example of a layered architecture is found in dipotassium (B57713) gadolinium(III) phosphate(V) molybdate(VI), K₂Gd(PO₄)(MoO₄). nih.govresearchgate.net In this compound, anionic sheets of [Gd(PO₄)(MoO₄)]²⁻ are formed by the adhesion of [GdPO₄]²⁺ layers and MoO₄²⁻ tetrahedra. nih.gov These sheets are then stacked, with potassium cations occupying the interlayer spaces. nih.govresearchgate.net This layered arrangement is a common motif in related compounds containing different alkali and rare-earth metals. nih.gov

Another example of a layered structure is observed in NH₄Co₂(OH)(MoO₄)₂·H₂O, which is a polymorph of a larger family of layered molybdates. researchgate.net In contrast, compounds like MoOPO₄ exhibit a chain-like arrangement of MoO₆ octahedra, which are then coupled by PO₄ tetrahedra to form a three-dimensional structure. researchgate.net

The polymorphism, or the ability of a compound to exist in more than one crystal structure, is also a notable feature. For instance, MoO₂(SO₄) has been shown to exist in at least three different modifications (I, II, and III), with their formation being dependent on reaction conditions such as temperature and time. rsc.org While this example is for a sulfate, it illustrates the potential for polymorphism in similar phosphate-containing systems.

The fundamental building blocks of molybdenum hydroxide oxide phosphates are molybdenum-oxygen polyhedra and phosphate (PO₄) tetrahedra. The molybdenum centers are typically found in octahedral coordination (MoO₆), as seen in MoOPO₄ where chains of corner-sharing MoO₆ octahedra form the backbone of the structure. researchgate.net These MoO₆ octahedra can be distorted. rsc.org

In layered compounds like K₂Gd(PO₄)(MoO₄), the structure is composed of slightly distorted GdO₈ dodecahedra, along with non-condensed phosphate and molybdate (B1676688) tetrahedra. researchgate.net Each gadolinium cation is surrounded by two molybdate tetrahedra and four phosphate tetrahedra. researchgate.net The phosphate groups can coordinate in a bidentate manner. researchgate.net The MoO₄ and PO₄ tetrahedra themselves can also exhibit distortions from ideal geometry. researchgate.net

The synthesis conditions play a critical role in determining the resulting crystalline phase, purity, and morphology of molybdenum-based oxide and phosphate compounds. Hydrothermal synthesis is a common method employed for the preparation of these materials. researchgate.netbohrium.com

The pH of the reaction medium is a crucial parameter. For instance, in the synthesis of NH₄Co₂(OH)(MoO₄)₂·H₂O, the compound was prepared by precipitation from aqueous solutions at a controlled pH of 7.5. researchgate.net The acidification of molybdate solutions is a key step in the formation of hydrated molybdenum oxides. bohrium.com

Temperature is another significant factor. Heating and aging of reaction suspensions, for example at 90 °C, can lead to the formation of well-defined crystalline particles of hexagonal MoO₃. bohrium.com In the case of MoO₂(SO₄), different polymorphs are formed at different temperatures, with one modification being unstable and converting to others over time at elevated temperatures. rsc.org The choice of precursors, such as using different molybdenum salts (e.g., ammonium (B1175870) heptamolybdate vs. sodium molybdate), can also significantly affect the morphology of the final product. bohrium.com

Advanced Spectroscopic and Diffraction Techniques for Structural Determination

A suite of advanced analytical techniques is necessary to fully elucidate the complex structures of molybdenum hydroxide oxide phosphates. These methods provide information on crystallinity, phase composition, and local atomic arrangements.

X-ray diffraction (XRD) is the primary technique used to identify the crystalline phases present in a sample and to determine their crystal structures. Powder XRD patterns provide a fingerprint of the material, allowing for phase identification by comparison with standard databases. For example, the orthorhombic crystal structure of MoO₃ nanoparticles has been confirmed using XRD. researchgate.net Similarly, the layered nature of molybdenum (meta)phosphate [MoO₂(PO₃)₂] has been identified through its XRD pattern. nih.gov

Single-crystal XRD provides the most detailed structural information, including precise atomic coordinates and bond lengths. The crystal structure of K₂Gd(PO₄)(MoO₄) was determined using single-crystal XRD, revealing its orthorhombic space group (Ibca) and the arrangement of atoms within the unit cell. researchgate.net

Electron diffraction, often performed in a transmission electron microscope (TEM), is a powerful tool for studying the crystallography of nanoscale materials. It can be used to determine the crystal structure of individual nanoparticles and to identify local structural variations. nih.gov High-resolution TEM (HRTEM) images can reveal the atomic lattice of a material, as demonstrated for layered MoO₂(PO₃)₂, where a d-spacing of 0.25 nm was attributed to the (220) plane. nih.gov

The Rietveld method is a powerful technique for refining crystal structure and quantitative phase analysis from powder diffraction data. It involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model. This method allows for the precise determination of lattice parameters, atomic positions, and the relative amounts of different crystalline phases in a mixture.

The crystal structure of NH₄Co₂(OH)(MoO₄)₂·H₂O was identified and its lattice parameters were refined using the Rietveld method from X-ray powder diffraction data. researchgate.net This refinement confirmed the material belongs to the R-3 space group with lattice parameters a = 6.1014(2) Å and c = 21.826(1) Å. researchgate.net In another example, the Rietveld method was used to refine the diffraction patterns of bioactive glass-coated magnetic nanoparticles, demonstrating its utility in complex composite materials. mdpi.com

Below is a table with crystallographic data for a representative layered phosphate molybdate, K₂Gd(PO₄)(MoO₄), obtained from single-crystal X-ray diffraction. researchgate.net

Interactive Data Table: Crystallographic Data for K₂Gd(PO₄)(MoO₄)

Parameter Value
Chemical Formula K₂Gd(PO₄)(MoO₄)
Formula Weight 490.36 g/mol
Crystal System Orthorhombic
Space Group Ibca
a (Å) 6.9527 (2)
b (Å) 19.7112 (6)
c (Å) 12.2466 (3)
V (ų) 1678.35 (8)
Z 8

Vibrational Spectroscopy for Local Bonding Environments

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods used to identify the functional groups and study the vibrational modes within the compound's structure. These techniques provide detailed information about the local chemical bonds, such as those involving molybdate, phosphate, and hydroxide units.

FT-IR spectroscopy measures the absorption of infrared radiation by the material, causing vibrations (stretching and bending) of the molecular bonds. The resulting spectrum provides a unique fingerprint of the functional groups present. For molybdenum hydroxide oxide phosphate, FT-IR analysis is critical for identifying the characteristic bonds associated with phosphate, molybdate, and hydroxide moieties.

Studies on related molybdenum phosphate materials have identified several key absorption bands. aensiweb.com The presence of hydroxide is typically confirmed by a broad absorption band in the high-wavenumber region corresponding to O-H stretching vibrations. The phosphate group (PO₄³⁻) gives rise to a series of strong, characteristic bands. The molybdate component is identified by vibrations corresponding to Mo-O bonds. In a complex material like this compound, these bands may overlap or shift due to interactions between the different functional groups.

Detailed research findings from analyses of similar molybdenum-based compounds reveal specific vibrational frequencies. For instance, the region between 750-1000 cm⁻¹ is crucial for identifying metal-oxygen bonding, specifically Mo-O and Mo=O. researchgate.net The terminal Mo=O stretching vibration is typically observed at high frequencies, while bridging Mo-O-Mo bonds appear at lower frequencies. researchgate.netresearchgate.net Bands related to phosphate and molybdate connections, such as P-O-Mo, are also expected. aensiweb.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber Range (cm⁻¹) Reference
Hydroxide (O-H) Stretching 3200 - 3600 researchgate.net
Phosphate (P-O-H) Stretching --- aensiweb.com
Phosphate (P=O) Stretching ~1250 aensiweb.com
Phosphate (P-O-P) Asymmetric Stretching ~900 aensiweb.com
Phosphate (O-P-O) Bending --- aensiweb.com
Molybdate (Mo=O) Terminal Stretching 960 - 1000 researchgate.netresearchgate.net
Molybdate (Mo-O-Mo) Asymmetric Stretching 815 - 870 researchgate.netresearchgate.net

Note: Specific peak positions can vary based on crystallinity, hydration state, and cationic interactions within the specific material.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FT-IR. It is particularly sensitive to symmetric vibrations and the vibrations of non-polar bonds, making it highly effective for studying the covalent framework of metal oxides. For this compound, Raman spectroscopy can distinguish between different configurations of molybdenum species and assess the material's crystallinity. rsc.org

The Raman spectrum of this compound is expected to be dominated by bands from the molybdenum-oxygen and phosphorus-oxygen bonds. The most intense band is typically the symmetric stretching mode of the terminal Mo=O bond, often referred to as the "molybdyl" mode, which appears at high frequencies. researchgate.net The stretching of bridging Mo-O-Mo bonds is observed at lower wavenumbers. researchgate.netresearchgate.net The presence and sharpness of these bands are indicative of the degree of crystallinity; well-defined, sharp peaks suggest a highly ordered crystalline structure, while broad features indicate an amorphous or poorly crystalline material. researchgate.net Studies on molybdenum oxides have shown that changes in crystallinity and the presence of oxygen defects can be tracked by shifts in Raman band positions and intensity ratios. rsc.org

Table 2: Characteristic Raman Bands for this compound

Functional Group / Mode Vibration Type Typical Wavenumber (cm⁻¹) Reference
Molybdate (Mo=O) Symmetric Stretching 993 - 996 researchgate.netresearchgate.netnih.gov
Molybdate (Mo-O-Mo) Asymmetric & Symmetric Stretching 817 - 823 researchgate.netresearchgate.netrsc.org
Molybdate (Mo₂O₂) Bending / Stretching ~600 - 700 researchgate.net
Molybdate (O-Mo-O) Bending 200 - 400 researchgate.netresearchgate.net

Note: The phosphate group vibrations are also Raman active but often have lower intensity compared to the molybdate bands in mixed compounds.

X-ray Absorption Spectroscopy (XAS) for Molybdenum Coordination and Oxidation State

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. It is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). For this compound, XAS performed at the molybdenum K-edge or L-edge is invaluable for determining the oxidation state and coordination environment of the Mo atoms. geobiology.dknih.gov

The XANES region, which encompasses the absorption edge, is highly sensitive to the oxidation state and coordination symmetry of the molybdenum atoms. researchgate.net The energy position of the absorption edge shifts to higher values as the oxidation state of the Mo atom increases. researchgate.net By comparing the edge position of the sample to that of known molybdenum standards (e.g., Mo foil, MoO₂, MoO₃), the average oxidation state of molybdenum in the compound can be precisely determined. geobiology.dkresearchgate.net

The EXAFS region, which consists of oscillations past the absorption edge, provides quantitative information about the local atomic environment around the molybdenum atoms. Analysis of the EXAFS signal can determine the type of neighboring atoms (e.g., O from phosphate, oxide, or hydroxide), their distance from the Mo atom (bond length), and the number of these neighbors (coordination number). geobiology.dkresearchgate.net This allows for a detailed reconstruction of the primary coordination sphere around the molybdenum centers.

Table 3: Information Derived from XAS for this compound

XAS Technique Information Obtained Significance
XANES Mo Oxidation State Determines the formal charge of molybdenum (e.g., Mo⁵⁺, Mo⁶⁺), which is crucial for understanding its chemical reactivity. researchgate.netresearchgate.net
Coordination Geometry Provides qualitative information on the symmetry of the Mo coordination sphere (e.g., tetrahedral vs. octahedral). geobiology.dk
EXAFS Coordination Number Quantifies the number of nearest-neighbor atoms bonded to the Mo center. researchgate.net
Bond Distances Measures the precise distances between the Mo atom and its neighbors (e.g., Mo-O bond lengths). researchgate.net

High-Resolution Microscopy for Microstructural and Nanostructural Characterization

High-resolution microscopy techniques are essential for visualizing the physical form of this compound, from the micrometer scale down to the atomic level. Scanning Electron Microscopy (SEM) reveals surface features and particle aggregates, while Transmission Electron Microscopy (TEM) provides insight into the internal structure and crystallographic details.

Scanning Electron Microscopy (SEM) is a standard technique for characterizing the surface morphology, or texture, of a material. upstate.edu In SEM, a focused beam of electrons is scanned across the sample, and the resulting signals (primarily secondary electrons) are used to create an image. This provides information on the size, shape, and aggregation of the particles. upstate.edu

Table 4: Morphological Features of this compound Analyzed by SEM

Parameter Description Significance
Particle Shape Describes the geometry of individual or aggregated particles (e.g., spherical, rod-like, flake-like, irregular). upstate.eduresearchgate.net Influences material properties such as packing density, flowability, and surface area.
Particle Size The average size and distribution of the particles in the sample. researchgate.net Directly impacts surface area and reactivity.
Surface Topography The texture of the particle surfaces (e.g., smooth, porous, rough). upstate.edu Affects surface area and interactions with other phases.

| State of Aggregation | Describes how individual particles cluster together to form larger secondary structures. | Impacts bulk density and processability. |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of the internal structure of the material. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through.

Using TEM, it is possible to observe the nanostructure of this compound, including its crystallinity and the presence of any distinct phases. High-Resolution TEM (HRTEM) can even resolve the atomic lattice of crystalline regions, allowing for the direct measurement of lattice spacings. mdpi.com Selected Area Electron Diffraction (SAED), a technique available in TEM, produces diffraction patterns that can be used to determine the crystal structure and orientation of the material. mdpi.com TEM is also exceptionally powerful for identifying structural imperfections such as point defects, dislocations, grain boundaries, and amorphous regions, which can significantly influence the material's electronic and catalytic properties. mdpi.comresearchgate.net

Table 5: Nanostructural Features of this compound Analyzed by TEM

Feature Analytical Mode Information Provided
Internal Morphology Bright-Field/Dark-Field Imaging Visualizes the size, shape, and distribution of nanocrystals and internal pores. mdpi.com
Crystallinity HRTEM, SAED Resolves atomic lattice fringes to confirm crystalline nature; diffraction patterns identify the crystal structure. mdpi.comnih.gov
Structural Defects HRTEM Directly images imperfections in the crystal lattice, such as vacancies, dislocations, and stacking faults. mdpi.comresearchgate.net
Phase Distribution HRTEM, SAED Identifies and maps the distribution of different crystalline or amorphous phases within a single particle. researchgate.net

| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDS) | Provides elemental mapping at the nanoscale, confirming the local composition. mdpi.com |

High-Resolution TEM (HRTEM) and Selected Area Electron Diffraction (SAED) for Atomic Scale Details

High-resolution transmission electron microscopy (HRTEM) and selected area electron diffraction (SAED) are powerful techniques for probing the atomic-scale structure of materials. mdpi.com HRTEM allows for the direct visualization of the crystalline lattice, revealing the arrangement of atoms and the presence of any structural imperfections. researchgate.net SAED complements HRTEM by providing information about the crystal structure, symmetry, and lattice parameters. youtube.comresearchgate.net

In the study of layered molybdenum (meta)phosphate [MoO2(PO3)2], a compound related to this compound, HRTEM imaging has been instrumental. nih.gov The images clearly depict the layered structure of the material and confirm its crystalline nature. From these HRTEM images, the interplanar distance (d-spacing) can be measured. For instance, a d-spacing of 0.25 nm has been identified, corresponding to the (220) crystallographic plane of the material. nih.gov

SAED patterns provide further crystallographic details. For a single-crystal material, the SAED pattern appears as a regular array of bright spots. youtube.com In contrast, polycrystalline materials produce a pattern of concentric rings, with each ring corresponding to a specific set of crystal planes. youtube.com The analysis of these patterns allows for the determination of the crystal system and lattice parameters.

Table 1: Representative HRTEM Data for a Layered Molybdenum Phosphate Compound

FeatureObservationReference
MorphologyLayered structure with granularly stacked grains nih.gov
CrystallinityCrystalline atomic lattices nih.gov
d-spacing0.25 nm nih.gov
Corresponding Plane(220) nih.gov

This interactive table allows for sorting and filtering of the data.

Defect Chemistry, Intercalation, and Non-Stoichiometry Studies

The ideal crystal structure of a compound is often disrupted by various defects, which can significantly influence its physical and chemical properties. wikipedia.orglibretexts.org The study of these imperfections falls under the realm of defect chemistry. researchgate.net

Defect Chemistry:

Crystallographic defects can be categorized by their dimensionality: point defects (0D), line defects (1D), planar defects (2D), and bulk defects (3D). wikipedia.orgmdpi.com

Point Defects: These involve a single lattice point and include vacancies (a missing atom), interstitials (an atom in a non-lattice site), and substitutional impurities (a foreign atom replacing a lattice atom). wikipedia.orglibretexts.org In molybdenum-based oxides, the reduction of Mo⁶⁺ to Mo⁵⁺ can lead to the formation of color centers. nih.gov

Line Defects: These are one-dimensional defects, with dislocations being the most common type. wikipedia.org

Planar Defects: These are two-dimensional imperfections such as grain boundaries, where the crystallographic orientation changes abruptly. wikipedia.org

In molybdenum-containing phosphate glasses, the introduction of molybdenum oxide can lead to the formation of various defects. For example, in MoO₃-doped borophosphate glasses, gamma irradiation can induce photochemical reactions, leading to the generation of induced defects and positive holes. nih.gov

Table 2: Common Types of Crystallographic Defects

Defect TypeDescriptionExample in Molybdenum CompoundsReference
VacancyAn atom is missing from its normal lattice site.Missing oxygen atoms in molybdenum oxides. wikipedia.org
InterstitialAn atom occupies a site that is normally vacant.- wikipedia.org
SubstitutionalA host atom is replaced by a foreign atom.Co-doping in Mo₂C. mdpi.com
Edge DislocationAn extra plane of atoms is inserted into the crystal.- wikipedia.org
Grain BoundaryThe interface between two different crystal orientations.Present in polycrystalline molybdenum materials. wikipedia.org

This interactive table provides a summary of common crystallographic defects.

Intercalation:

Intercalation is the reversible insertion of guest ions or molecules into a layered host material without significantly altering the host's crystal structure. umd.edu This process is particularly relevant for layered compounds like some molybdenum phosphates. The ability to intercalate different species allows for the tuning of the material's electronic and optical properties. For instance, molybdate anions have been successfully intercalated into layered double hydroxides, demonstrating the versatility of molybdenum-containing species in forming intercalated structures. sciopen.com

Non-Stoichiometry:

Iv. Electronic Structure and Chemical Bonding Investigations

Molybdenum Oxidation States and Their Distribution (e.g., Mo⁴⁺/Mo⁶⁺, Mo⁵⁺/Mo⁶⁺ Redox Pairs)

Molybdenum is a transition metal known for its ability to adopt a wide range of oxidation states, from -2 to +6. wikipedia.org In oxide and phosphate (B84403) environments, the higher oxidation states, particularly +4, +5, and +6, are the most stable and chemically relevant. wikipedia.orgwordpress.com The specific distribution of these oxidation states within the molybdenum hydroxide (B78521) oxide phosphate structure is crucial to its electronic properties.

The chemistry of molybdenum in its higher oxidation states is dominated by species containing oxo-groups (Mo=O or Mo-O-Mo). imoa.infoimoa.info Molybdenum(VI) is a common state found in molybdates, while molybdenum(IV) is the state in the stable molybdenum disulfide. wikipedia.orgimoa.info The presence of both hydroxide and phosphate groups in the structure allows for the stabilization of mixed-valence systems, where molybdenum coexists in different oxidation states. This leads to the formation of crucial redox pairs, such as Mo⁵⁺/Mo⁶⁺ and Mo⁴⁺/Mo⁶⁺.

For instance, studies on related lithium–molybdenum-phosphate glasses show that the Mo⁵⁺/Mo⁶⁺ redox equilibrium is highly dependent on the glass composition. researchgate.net In some complex inorganic structures, such as a compound with the formula Mo₁₀(OH)₃O₂₇(PO₄), molybdenum is characterized as having mixed oxidation states of Mo⁴⁺ and Mo⁶⁺. The reduction of Mo(VI) can lead to the formation of mixed Mo(VI)-Mo(V) oxides, often referred to as "molybdenum blues". imoa.info Furthermore, certain activation processes can shift the dominant charge-storing redox couple from Mo⁵⁺/Mo⁶⁺ to the more reversible Mo⁴⁺/Mo⁵⁺, which is beneficial for energy storage applications. researchgate.net The electrochemical reaction involving the Mo⁶⁺/Mo⁴⁺ couple has been noted to potentially increase the capacity of cathode materials. exlibrisgroup.com

Interactive Table: Molybdenum Oxidation States in Phosphate Environments

Oxidation State/Redox PairContext/Compound TypeKey CharacteristicsSource(s)
Mo⁴⁺ Stable sulfide (B99878) (MoS₂), component of mixed-valence systemsStabilized by sulfur; can be a product of Mo⁶⁺ reduction. imoa.infoimoa.info
Mo⁵⁺ Reduced molybdate (B1676688) solutions, phosphate glassesOften exists in equilibrium with Mo⁶⁺; can form brown species in acidic solutions. imoa.inforesearchgate.net
Mo⁶⁺ Molybdates (e.g., Na₂MoO₄), molybdenum trioxide (MoO₃)Most stable oxidation state; forms complex oxyanions. wikipedia.orgwordpress.com
Mo⁵⁺/Mo⁶⁺ Redox Pair Phosphate glasses, molybdenum bluesEquilibrium is sensitive to composition and pH; crucial for redox processes. imoa.inforesearchgate.net
Mo⁴⁺/Mo⁶⁺ Redox Pair Complex oxides (e.g., Mo₁₀(OH)₃O₂₇(PO₄)), doped cathode materialsContributes to catalytic properties and can enhance electrochemical capacity. exlibrisgroup.com
Mo⁴⁺/Mo⁵⁺ Redox Pair Amorphous molybdenum oxidesCan be activated to enhance electrochemical activity and cycling stability. researchgate.net

Nature of Chemical Bonds within Mo-O-P Frameworks (e.g., Covalent, Ionic Character)

The chemical bonding within the molybdenum hydroxide oxide phosphate framework is a complex mixture of covalent and ionic interactions. The bonds between molybdenum, oxygen, and phosphorus atoms define the material's structural integrity and electronic landscape. Molybdenum, as a transition metal, has an electronegativity of 2.16 on the Pauling scale. wikipedia.org

The Mo-O bonds are a dominant feature and exhibit significant multiple-bond character, a result of p-donation from oxygen to the metal. imoa.info This strong interaction is characteristic of molybdenum's higher oxidation states. imoa.info Theoretical investigations of molybdenum trioxide (α-MoO₃) show that a majority of the electronic charge accumulates on the oxygen sites, which points to a significant ionic character in the Mo-O bonds. rsc.org

Density of States and Electronic Band Structure Analyses

The electronic properties of a material are fundamentally described by its electronic band structure and the density of states (DOS). wikipedia.org The band structure illustrates the relationship between the energy and momentum of electrons, while the DOS quantifies the number of available electronic states at each energy level. wikipedia.org For this compound, these analyses reveal how electrons are distributed and how they contribute to conductivity and chemical reactivity.

In related materials like molybdenum oxides, the band structure often shows an indirect band gap, meaning the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone. rsc.org The DOS for molybdenum-based materials often shows that the states near the Fermi level—the highest energy level occupied by electrons at absolute zero—are primarily composed of molybdenum d-orbitals and oxygen p-orbitals. researchgate.net A high density of states near the Fermi level indicates that many states are available for electrons to occupy, which can be crucial for catalytic and electronic applications. wikipedia.org

Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the band structure and DOS for complex materials like this compound. rsc.orgmdpi.com These calculations help to predict the electronic behavior and can elucidate the effects of structural changes or doping on the electronic properties. mdpi.com

Influence of Dopants and Structural Modifications on Electronic Properties

The electronic properties of this compound are not fixed and can be intentionally modified through the introduction of dopants or by inducing structural changes. This tunability is key to optimizing the material for specific applications.

Doping involves introducing foreign atoms into the material's lattice. In phosphate-based materials, doping with high-valence ions like Mo⁶⁺ has been shown to be an effective strategy for enhancing electronic properties. mdpi.com For example, research on Mo⁶⁺-doped sodium iron phosphate composites demonstrated that the dopant facilitates the transition of electrons from the valence band to the conduction band, thereby improving intrinsic electron conductivity. mdpi.com DFT calculations for this system revealed that molybdenum doping slightly reduces the bandgap and significantly shifts the Fermi level closer to the conduction band, which enhances conductivity. mdpi.com

Similarly, doping cobalt phosphide (B1233454) with molybdenum has been shown to improve catalytic activity for the oxygen evolution reaction (OER). nih.govacs.org This enhancement is linked to an increased surface area and a modification of the electronic structure of the active sites. nih.gov In lithium-ion battery cathodes, doping with molybdenum can expand the diffusion pathways for lithium ions and stabilize the structure due to the strong Mo-O bonds, leading to better cycling performance. exlibrisgroup.com These examples underscore the principle that introducing dopants into a Mo-O-P framework can systematically alter the density of states, band structure, and charge carrier dynamics.

V. Reaction Mechanisms and Advanced Catalytic Performance

Fundamental Principles of Catalysis by Molybdenum Hydroxide (B78521) Oxide Phosphates

The catalytic prowess of molybdenum hydroxide oxide phosphates stems from a synergistic interplay between their constituent elements, resulting in unique active sites and structural advantages.

The catalytic activity of these materials is not attributed to a single entity but rather to a complex surface and interface chemistry. Research has identified several key features that constitute the active sites:

P-O-Mo and Mo-OH Moieties: The interface between phosphate (B84403) and molybdenum oxide is a critical locus of activity. The formation of P–O–Mo bonds can modify the electronic structure of the molybdenum centers, influencing their catalytic properties. frontiersin.org Furthermore, surface Mo-OH groups can act as Brønsted acid sites, which are crucial for various reactions, including dehydration and isomerization. researchgate.netmdpi.com

Variable Molybdenum Oxidation States: Molybdenum can readily exist in multiple oxidation states (e.g., +4, +5, +6), and the dynamic balance between these states is central to its catalytic function. imoa.inforesearchgate.net For instance, in oxidative dehydrogenation, Mo⁶⁺ sites may promote deep oxidation, while Mo⁵⁺ can enhance selectivity towards desired olefins. frontiersin.org The ability to cycle between these states is fundamental to redox-based catalytic cycles. researchgate.net In some systems, Mo⁴⁺ has been identified as a key active site for processes like olefin metathesis and pollutant degradation. researchgate.netresearchgate.net

Phosphorus-Induced Active Sites: The incorporation of phosphorus is a key strategy for enhancing catalytic performance, particularly in electrocatalysis. bohrium.com Phosphorus can adjust the electronic structure, creating active sites with optimized binding energies for reaction intermediates. bohrium.comnih.gov In the context of the hydrogen evolution reaction, phosphorus sites can lower the hydrogen adsorption free energy, facilitating the reaction. nih.gov In alkaline media, these phosphorus atoms are thought to weaken the H–OH bond, which speeds up the crucial water dissociation step. nih.gov

Interfacial Synergism: In complex catalysts, the interface between different phases, such as an alloy and an oxide or hydroxide, can generate highly active sites. The hydroxide component, for example, is believed to promote the dissociation of water, while a metallic component can accelerate the recombination of adsorbed hydrogen into H₂ gas. acs.org

Many molybdenum phosphates and their derivatives adopt a layered structure. nih.govacs.org This morphology is highly advantageous for heterogeneous catalysis for several key reasons:

High Surface Area: Layered materials inherently possess a high surface-to-volume ratio, which maximizes the number of active sites exposed to reactants. acs.org For example, layered molybdenum (meta)phosphate, MoO₂(PO₃)₂, has a significant surface area that contributes to its photocatalytic activity. acs.org

Structural Stability: The defined, often crystalline, layered structure can provide greater stability under reaction conditions compared to amorphous materials. nih.gov

The combination of a high density of accessible active sites and a stable, high-surface-area structure makes these layered materials particularly effective catalysts. nih.govacs.org

Specific Catalytic Reaction Pathways

The unique properties of molybdenum hydroxide oxide phosphates enable them to catalyze a diverse array of important chemical reactions.

Molybdenum-based catalysts are renowned for their role in selective oxidation reactions, where the goal is to add oxygen to a molecule without completely oxidizing it to carbon dioxide and water. imoa.info

In Mo/P catalytic systems using hydrogen peroxide as the oxidant, combined spectroscopic and crystallographic studies have pointed to a tetranuclear Mo₄P peroxo complex as a key active species for the N-oxidation of nitrogen heterocycles. bohrium.com These catalysts have demonstrated improved yields for certain substrates compared to other methods. bohrium.com For example, the oxidation of one N-heterocycle to its corresponding N-oxide (N-oxide 4) was achieved in 61% yield with a phosphomolybdic acid (PMA) catalyst, compared to 34% with m-chloroperbenzoic acid. bohrium.com

In the oxidative dehydrogenation of cyclohexane, catalysts featuring dispersed P–O–Mo species on a hydroxyapatite (B223615) support have shown high selectivity for cyclohexene. frontiersin.org The balance between Mo⁵⁺ and Mo⁶⁺ oxidation states is crucial, with the former being linked to enhanced olefin selectivity. frontiersin.org Similarly, molybdenum phosphate catalysts, sometimes promoted with other metals like vanadium, are effective for the partial oxidation of methanol (B129727) to formaldehyde. researchgate.netcardiff.ac.uk

Catalytic Performance in Selective Oxidation of N-Heterocycles bohrium.com
SubstrateProductCatalyst SystemYield (%)
QuinolineQuinoline N-oxidePMA/H₂O₂95
(4-chlorophenyl) (pyridin-2-yl)methanoneN-oxide 4PMA/H₂O₂61
2-phenylquinolineN-oxide 22PMA/H₂O₂89

The production of hydrogen and oxygen from water through electrocatalysis is a cornerstone of renewable energy technologies. Molybdenum hydroxide oxide phosphates, particularly when doped or structured as phosphides, are promising, cost-effective catalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). nih.govrsc.org

The HER mechanism on these catalysts typically follows either the Volmer-Tafel or Volmer-Heyrovsky pathway, involving the initial adsorption of a hydrogen atom (Volmer step) followed by either recombination or reaction with a proton/water molecule to release H₂ gas. mdpi.com Molybdenum phosphides (MoP) have shown high HER activity in both acidic and alkaline conditions, with Tafel slopes suggesting the Heyrovsky mechanism may be at play. rsc.org

For OER, the process is a more complex multi-electron transfer. mdpi.com The mechanism involves the adsorption of hydroxide ions and the formation of various oxo and peroxo intermediates on the catalyst surface. mdpi.com

Phosphorus-doped molybdenum-tungsten hydrogen oxide has emerged as a potent bifunctional electrocatalyst, capable of driving both HER and OER. nih.govresearchgate.net This material exhibits high activity and long-term stability in alkaline electrolytes. nih.govresearchgate.net

Electrocatalytic Performance in HER and OER
CatalystReactionElectrolyteOverpotential @ 10 mA cm⁻² (mV)Reference
MoP (bulk)HER0.5 M H₂SO₄~210 rsc.org
P-Mo₀.₆₉W₀.₃₁H₀.₉₈O₃OERKOH320 nih.govresearchgate.net
P-Mo₀.₆₉W₀.₃₁H₀.₉₈O₃HERKOH170 (for 10 mA cm⁻²), 380 (for 100 mA cm⁻²) nih.govresearchgate.net

Water splitting can be driven by either electricity (electrocatalysis) or light (photocatalysis). The fundamental mechanism of photocatalytic water splitting involves three main steps: 1) absorption of photons by the semiconductor catalyst to generate electron-hole pairs, 2) separation and migration of these charge carriers to the catalyst surface, and 3) surface redox reactions where electrons reduce protons to H₂ and holes oxidize water to O₂. acs.org

Layered molybdenum (meta)phosphate (MoO₂(PO₃)₂) has been investigated as a photocatalyst for reduction and degradation reactions under sunlight, demonstrating the potential of this class of materials for light-driven catalysis. nih.gov Its activity is linked to its ability to absorb light and the presence of unpaired electrons. nih.gov To enhance efficiency, composite photocatalysts are often designed. For example, a molybdenum oxysulphide-cobalt phosphate (MoOxSy-CoPi) composite has been developed for solar-driven water splitting. nih.gov In such systems, the different components work synergistically to improve light absorption and, crucially, to promote the separation of electrons and holes, preventing their recombination which is a major limiting factor. nih.govnih.gov

In electrocatalytic water splitting, a voltage is applied to drive the half-reactions. Bifunctional catalysts like phosphorus-doped molybdenum tungsten hydrogen oxide are highly desirable as they can be used for both the anode (OER) and cathode (HER), simplifying the design of the electrolyzer. nih.gov The efficiency of the process is largely determined by the overpotential required by the catalyst to drive the reactions at a given rate. mdpi.com

Other Relevant Chemical Transformations (e.g., Substitution Reactions)

Molybdenum hydroxide oxide phosphate and related molybdenum compounds are versatile in a range of chemical transformations beyond simple oxidation-reduction reactions. Their catalytic activity extends to processes involving substitution, where atoms or functional groups are replaced.

The mixed oxidation states (Mo⁴⁺/Mo⁶⁺) and tunable surface properties of this compound make it a candidate for various catalytic applications. The presence of phosphate groups can influence the electronic structure and surface chemistry, potentially facilitating substitution reactions. For instance, phosphate-substituted dithiolene complexes have been synthesized to model molybdenum-dependent enzymes, highlighting the capacity of molybdenum-phosphate structures to participate in complex coordination and substitution chemistry.

In broader molybdenum chemistry, which offers insights into the potential reactivity of this compound, molybdenum-based catalysts are proficient in olefin metathesis. nih.govlidsen.com For example, molybdenum monoaryloxide chloride (MAC) complexes catalyze cross-metathesis reactions to produce Z-isomers of trifluoromethyl-substituted alkenes. nih.gov Molybdenum also reacts directly with halogens like fluorine and chlorine to form molybdenum(VI) fluoride (B91410) and molybdenum(V) chloride, respectively, in substitution-type reactions. pilgaardelements.com These examples underscore the reactivity of molybdenum centers, which is a key feature of this compound.

Reaction Kinetics and Mechanistic Studies

Understanding the kinetics and mechanisms of reactions catalyzed by this compound is crucial for optimizing its performance. This involves identifying key reaction steps, intermediates, and the energetic landscape of the catalytic cycle.

Proposed Reaction Intermediates and Transition States

The catalytic action of molybdenum-based materials often involves the formation of transient species. In systems analogous to this compound, several intermediates have been proposed. For molybdenum-containing enzymes like xanthine (B1682287) oxidoreductase, the reaction mechanism is understood to proceed through Mo(IV) and Mo(V) intermediates. researchgate.netnih.gov The enzyme coordinates the product to the molybdenum active site via a hydroxyl group. researchgate.net

In heterogeneous catalysis, paramagnetic Mo⁵⁺ intermediates have been detected in reduced molybdenum oxide samples using Electron Paramagnetic Resonance (EPR) spectroscopy. In phosphorus-doped molybdenum-based catalysts for electrocatalysis, phosphorus sites are suggested to play a critical role in the evolution of hydrogen and oxygen. researchgate.net The mechanism involves the weakening of the H–OH bond in water, which facilitates its dissociation and enhances catalytic activity. researchgate.netrsc.org For molybdenum oxide catalysts in general, it is understood that oxygen vacancies can create active sites where electronic transitions facilitate catalytic reactions. mpg.de

Determination of Activation Energies and Rate-Limiting Steps

The energy barriers (activation energies) and the slowest step in a reaction sequence (rate-limiting step) are fundamental kinetic parameters. Studies on related molybdenum oxide systems provide insights into the values that might be expected for processes involving this compound.

For the oxidation of metallic molybdenum powder, the process achieves complete conversion to molybdenum(III) oxide (MoO₃) at temperatures between 375 and 500°C. researchgate.net The kinetics of this reaction were found to be under chemical kinetic control, with a determined activation energy of 154 ± 3 kJ mol⁻¹. researchgate.net A separate study on the oxidation of "carbon-modified MoO₃" identified two stages. The second stage, the oxidation of MoO₂ to MoO₃, was described by a two-dimensional diffusion mechanism with a variable activation energy ranging from 110 to 200 kJ/mol. researchgate.net

In the context of the spontaneous deposition of molybdenum oxides onto a zinc surface, the process was found to have a mixed control, where both diffusion through the liquid film and the chemical reaction itself are rate-limiting steps. raco.cat

Table 1: Activation Energies in Related Molybdenum Oxide Reactions

Reaction Proposed Mechanism Activation Energy (Ea) Source(s)
Oxidation of metallic Mo to MoO₃ Chemical kinetic control 154 ± 3 kJ/mol researchgate.net

Application of In-situ and Operando Spectroscopic Techniques in Catalysis Research

To gain deeper insights into catalytic mechanisms, in-situ and operando spectroscopic techniques are indispensable. osti.gov These methods allow researchers to study the catalyst under actual reaction conditions, providing dynamic information about its structure and active sites. osti.govnih.gov

Commonly employed techniques include:

X-ray Absorption Spectroscopy (XAS): Tracks the oxidation state and local coordination environment of molybdenum atoms during the reaction. osti.govnih.gov For example, in-situ Mo K-edge XAS has been used to reveal different carburization pathways for MoO₃ catalysts. rsc.org

Infrared (IR) and Raman Spectroscopy: Identify adsorbed species, surface intermediates, and changes in the catalyst's vibrational modes. rsc.orgresearchgate.net In-situ Resonance Raman spectroscopy has been used to study the degree of reduction in MoO₃-x catalysts during propylene (B89431) oxidation, linking it to conversion and selectivity. mpg.de

X-ray Photoelectron Spectroscopy (XPS): Provides information on the surface elemental composition and chemical states of the catalyst. researchgate.net

These advanced techniques enable the direct observation of transient intermediates and the structural evolution of the catalyst, which is crucial for building accurate mechanistic models and designing more efficient catalysts. osti.govresearchgate.net

Impact of Phosphorus Doping and Co-catalysts on Reaction Selectivity and Turn-over Frequency

The introduction of phosphorus and the use of co-catalysts can dramatically alter the catalytic properties of molybdenum-based materials, enhancing selectivity towards desired products and increasing the turnover frequency (TOF), a measure of catalytic activity.

Phosphorus doping directly modifies the electronic structure and surface chemistry of the catalyst. researchgate.netrsc.org In a study on a molybdenum tungsten hydrogen oxide alloy (Mo₀.₆₉W₀.₃₁H₀.₉₈O₃), doping with phosphorus at a low temperature (300 °C) significantly boosted its performance as a bifunctional electrocatalyst for both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). rsc.orgrsc.org The phosphorus atoms were found to effectively weaken H-OH bonds, facilitating water dissociation. rsc.org Similarly, incorporating phosphorus into a mixed iron-niobium oxide support for gold nanoparticles resulted in enhanced activity for gas-phase methanol oxidation. researchgate.net

Co-catalysts work synergistically with the primary catalyst to improve performance. For instance, heterostructures of molybdenum oxide (MoO₃) and nickel molybdenum oxide (NiMoO₄) coupled with platinum nanoparticles as a co-catalyst demonstrated superb efficiency for industrial-grade water splitting, outperforming noble-metal catalysts like Pt/C and RuO₂. nih.gov Density Functional Theory (DFT) calculations showed that the interface between the components optimized charge transfer and the Gibbs free energies of reaction intermediates. nih.gov In a different approach, metal-organic frameworks (MOFs) have been used as "kinetic modulators" or co-catalysts in hydroformylation, where their microporous structure selectively increased the concentration of certain reactants, leading to a high branched-to-linear product selectivity that is otherwise inaccessible. eurekalert.org

Table 2: Effect of Doping and Co-catalysts on Molybdenum-Based Catalysts

Catalytic System Modification Target Reaction Key Finding Source(s)
P-Mo₀.₆₉W₀.₃₁H₀.₉₈O₃ Phosphorus Doping OER/HER Enhanced bifunctional activity and stability in alkaline media. researchgate.netrsc.orgrsc.org
Au/P:FeNbOₓ Phosphorus Doping of Support Methanol Oxidation Enhanced catalytic activity due to improved electron mobility and optimized Au nanoparticle distribution. researchgate.net
Pt-MoO₃/NiMoO₄ Platinum Co-catalyst Water Splitting (HER/OER) Synergistic effect speeds up reaction kinetics for industrial-grade current levels. nih.gov

Surface Reaction Kinetics and Adsorption Phenomena

Studies on the adsorption of phosphate onto various materials provide a framework for understanding its interaction with the surface of this compound. The adsorption of phosphate onto tantalum hydroxide and layered double hydroxide-loaded biochar has been shown to follow a pseudo-second-order kinetic model, indicating that the process is likely chemical adsorption (chemisorption). researchgate.netnih.gov This type of model suggests that the rate-limiting step is the surface reaction itself, where two reactants (or a reactant on two sites) are involved. The main mechanisms for phosphate adsorption in these systems include electrostatic attraction, precipitation, and ligand exchange. nih.gov

In the spontaneous deposition of molybdenum oxides, the kinetics were found to be heterogeneous and first-order, with the process being controlled by a mix of diffusion through the liquid film and the chemical reaction at the surface. raco.cat The adsorption of molybdate (B1676688) onto manganese oxides is proposed to occur via an addition reaction, which can explain the large isotope fractionation observed and why manganese oxide is a primary host for molybdate in marine environments. researchgate.net The affinity between molybdate and phosphate for coordination with metal centers is a key aspect of these interactions. escholarship.org

Vi. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Energetics

Electronic Structure: DFT calculations are used to determine the electronic band structure and density of states (DOS), which are critical for understanding the material's conductivity and catalytic nature. For instance, studies on molybdenum trioxide (MoO₃), a related oxide, show it is an indirect band gap insulator. mdpi.com The calculated band gap can be brought closer to experimental values by using advanced functionals like the modified Becke–Johnson potential (mBJ) or SCAN. mdpi.com The valence band is typically dominated by oxygen 2p states, with some contribution from molybdenum's d orbitals, a feature likely to be shared by more complex phosphate (B84403) oxides. mdpi.com

Stability and Energetics: DFT is employed to calculate the formation energies of different crystal phases and surface structures, predicting their relative stability. uu.nl By simulating the energies of reactants, transition states, and products, DFT can map out the energetics of chemical reactions occurring on the material's surface. uu.nlias.ac.in These calculations are essential for understanding reaction mechanisms in catalysis, such as the activation of molecules on molybdenum oxide surfaces. ias.ac.in For example, DFT calculations on molybdenum phosphides have been used to investigate their lattice dynamical properties and determine their most stable structures. researchgate.net

A summary of typical parameters used in DFT calculations for molybdenum oxides is presented below.

ParameterValue/TypeSource
Software Vienna Ab Initio Simulation Package (VASP) uu.nlacs.org
Exchange-Correlation Functional PBE-GGA, SCAN, HSE06 mdpi.comresearchgate.net
Basis Set Plane-wave basis set researchgate.net
Pseudopotential PseudoDojo mdpi.com
Energy Cutoff Typically 400-520 eV
k-point mesh Monkhorst-Pack grid

Molecular Dynamics Simulations for Structural Dynamics and Interfacial Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into structural dynamics and interactions at interfaces.

Structural Dynamics: MD simulations can model the dynamic behavior of the molybdenum hydroxide (B78521) oxide phosphate structure, including vibrational modes and phase transitions at different temperatures. For related systems like silicate-phosphate glasses containing molybdenum, MD has been used to study how additives affect the glass network structure and thermal properties. researchgate.net Simulations of the molybdenum cofactor biosynthesis protein MoaC have also utilized MD to understand protein-ligand interactions and structural dynamics. nih.goviitg.ac.in

Interfacial Interactions: Understanding the interaction between the material's surface and its environment (e.g., a solvent or reactants) is crucial for applications in catalysis and sensing. MD simulations can model these complex interfaces. For example, simulations have been used to study the interaction of polymer molecules with molybdenite surfaces in aqueous solutions, revealing how different functional groups orient themselves at the mineral-water interface. nih.gov This approach can be extended to model how water molecules and reactants interact with the hydroxylated and phosphate-terminated surfaces of molybdenum hydroxide oxide phosphate, which is key to understanding its surface chemistry. nih.govmdpi.com

Below is a table outlining a typical setup for an MD simulation studying interfacial phenomena.

ParameterDescriptionExampleSource
Simulation Code LAMMPS, GROMACS, AMBERWidely used packages mdpi.com
Force Field ReaxFF, COMPASS, AMBERDefines interatomic potentials researchgate.net
System Size Thousands to millions of atomse.g., a surface slab with solvent
Ensemble NVT (Canonical), NPT (Isothermal-isobaric)Controls thermodynamic variables
Time Step 0.5 - 2.0 femtosecondsDetermines simulation resolution
Simulation Length Nanoseconds to microsecondsDepends on the process being studied oup.com

Advanced Reaction Pathway Modeling and Transition State Analysis

To understand catalytic mechanisms, it is essential to map the entire reaction pathway, including short-lived transition states. DFT calculations are the primary tool for this analysis.

By calculating the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. ias.ac.in Methods like the nudged elastic band (NEB) or dimer method are used to locate the precise geometry and energy of the transition state, which determines the reaction's activation energy and rate.

For molybdenum-based catalysts, this type of modeling has been applied to various reactions. For example, DFT has been used to study the reaction of molybdenum atoms and cations with CO₂, identifying the transition states and confirming an insertion-elimination mechanism. ias.ac.in In the context of CO oxidation on single-atom catalysts, DFT calculations provide the energetics and kinetic barriers for the elementary steps in the catalytic cycle. acs.org This level of detailed analysis is critical for designing catalysts with improved activity and for understanding how the specific arrangement of oxide, phosphate, and hydroxide groups might influence reaction pathways.

Predictive Modeling of Catalytic Activity and Selectivity Profiles

The ultimate goal of computational catalysis is to predict the performance of a new material before it is synthesized. mdpi.com This involves building models that link a material's intrinsic properties (like electronic structure or adsorption energies) to its catalytic activity and selectivity.

For molybdenum-based systems, computational models have been used to understand and predict their catalytic behavior. For instance, in the selective oxidation of hydrocarbons, the surface structure of molybdenum oxides is crucial. DFT calculations can determine the adsorption energies of reactants and intermediates on different surface sites, which can then be used in microkinetic models to predict reaction rates and selectivity towards desired products. acs.org The doping of molybdenum-based catalysts with other elements can also be modeled to predict how this will alter the electronic structure and, consequently, the catalytic performance for reactions like the hydrogen evolution reaction (HER). mdpi.comrsc.org

Application of Machine Learning and Data Science in Materials Discovery and Optimization

The vast chemical space of complex materials like doped or substituted this compound makes traditional trial-and-error and even high-throughput computational screening inefficient. Machine learning (ML) and data science offer a new paradigm for accelerating materials discovery. bbnchasm.com

ML models can be trained on large datasets generated from either experiments or DFT calculations. eurekalert.organl.gov Once trained, these models can predict the properties of new, unseen materials in milliseconds, a task that would take hours or days with DFT. anl.gov This allows for the rapid screening of thousands of potential candidates to identify promising materials for synthesis and testing.

In the field of molybdenum catalysts, ML has been used to screen for optimal dopants in molybdenum carbide to improve its performance in biomass conversion. eurekalert.organl.gov Genetic algorithms, another data-driven approach, have been used to discover novel molybdenum-based complexes for nitrogen fixation. nih.gov These methods can be applied to optimize the composition of this compound for a specific catalytic application by navigating the complex relationship between composition, structure, and performance. oup.com

Vii. Advanced Applications in Materials Science and Engineering

Energy Storage and Conversion Technologies

Scientific literature to date does not provide specific research findings on the application of molybdenum hydroxide (B78521) oxide phosphate (B84403) (Mo₁₀(OH)₃O₂₇(PO₄)) in supercapacitors, rechargeable batteries, or as an electrocatalytic material in fuel cells. While related compounds, such as cobalt molybdenum hydroxide oxide phosphate, have been investigated for these applications, data focusing solely on this compound is not presently available.

Components in Supercapacitors and Rechargeable Batteries

There is currently a lack of published research detailing the use of this compound as a primary component in supercapacitors or rechargeable batteries.

Electrocatalytic Materials for Fuel Cells

Specific studies on the application of this compound as an electrocatalytic material for fuel cells are not found in the current body of scientific literature.

Environmental Remediation and Sustainable Technologies

This compound shows potential in environmental applications, particularly in the degradation of pollutants and the selective binding of ions.

Photocatalytic Degradation of Environmental Pollutants

Selective Phosphate Binding and Ion Exchange Processes

This compound is recognized for its potential in selective phosphate binding and ion exchange processes. The presence of molybdenum-oxygen-phosphorus (Mo-O-P) interactions within its structure suggests a high affinity for phosphate. This characteristic is comparable to that of 12-molybdophosphoric acid, which binds phosphate through electrostatic and coordinative mechanisms.

The versatility of this compound in ion exchange is linked to its mixed oxidation states (Mo⁴⁺/Mo⁶⁺) and its tunable surface properties. It is suggested that the surface of this compound can be modified to enhance its capacity for selective ion capture. For instance, the adsorption of sodium hexametaphosphate onto molybdenum oxide has been shown to alter the surface hydroxyl groups, which could be a mechanism for tailored ion exchange applications.

The formation of molybdenum phosphates is favored under acidic conditions, typically at a pH between 2 and 4. This suggests that pH is a critical parameter in controlling the phosphate binding and ion exchange processes involving this compound.

Below is a table comparing the potential phosphate binding characteristics of this compound with a known phosphate binder.

FeatureThis compound (Inferred)Granular Ferric Oxide (GFO)
Binding Mechanism High affinity due to Mo-O-P interactions (electrostatic and coordinative). Ligand exchange on Fe³⁺ sites.
Potential Advantage May offer higher surface area and redox activity. Established and widely used material.
pH for Formation Favored at lower pH (~2-4). Typically effective in a broader pH range.

This table is based on inferred properties of this compound from related compounds and scientific principles.

Advanced Sensing Platforms and Detection Systems

Currently, there is a lack of specific research in the scientific literature detailing the application of this compound in the development of advanced sensing platforms or detection systems.

Development of Electrochemical Sensors for Chemical Analytes

Molybdenum-based materials are pivotal in the advancement of electrochemical sensors due to their distinct electrochemical properties and their ability to interact specifically with a variety of chemical analytes. The sensing mechanism often relies on the transduction of oxidation or reduction processes of the target analyte, which are electrocatalytically activated on the surface of a modified working electrode. nih.gov

Research has demonstrated the successful use of electrodeposited mixed-valence molybdenum oxide (MoOₓ) for the selective sensing of phosphate in complex aqueous solutions. rsc.orgescholarship.org This is achieved through a strong, specific coordination between the molybdenum centers and phosphate anions, which generates distinct redox signals detectable via methods like square wave voltammetry. rsc.orgescholarship.org These sensors are crucial for applications in healthcare, for monitoring phosphate levels in biological fluids like saliva, and in environmental sustainability, for tracking phosphate in wastewater. rsc.orgescholarship.org

A notable development is the creation of flexible, point-of-use electrochemical sensors. These devices, often built on stencil-printed electrodes, offer the potential for low-cost, portable, and distributed sensing systems. rsc.orgescholarship.org They have shown high specificity against common competing anions such as chloride, sulfate, and nitrate. rsc.org Another approach involves modifying a pencil graphite (B72142) electrode with Molybdenum Blue, which is then coated with polyvinyl chloride for enhanced stability, demonstrating high sensitivity in detecting phosphate ions in soil samples. rsc.org

The performance of these sensors is characterized by several key parameters, including their linear dynamic range, detection limit, and response time. For instance, sensors based on electrodeposited MoOₓ exhibit a broad linear dynamic range and a low detection limit for phosphate. rsc.org Similarly, ion-selective electrodes (ISEs) based on molybdenum have shown a near-Nernstian response with a wide potential linear range. researchgate.net

Performance of Molybdenum-Based Electrochemical Sensors for Phosphate

Sensor TypeAnalyteLinear RangeDetection LimitKey Findings
Electrodeposited mixed-valence MoOₓPhosphate10–1000 μM8 μMHigh specificity against competing anions; validated in artificial saliva and wastewater. rsc.orgescholarship.org
Molybdenum-based Ion-Selective Electrode (ISE)Hydrogen Phosphate (HPO₄²⁻)10⁻¹ M to 10⁻⁵ M1.9 x 10⁻⁶ MExhibits a near-Nernst characteristic with a slope of -26.9 ± 0.5 mV/decade. researchgate.net
Molybdenum Blue on Pencil Graphite ElectrodePhosphateNot specified2.19 x 10⁻⁸ MPolyvinyl chloride coating improves stability; successfully tested on soil samples. rsc.org
Molecularly Imprinted Polymer (MIP) SensorPhosphate10 µM to 200 µM53 μMDemonstrated linear response for phosphate concentrations in soil solutions. researchgate.net

Gas Sensing Applications based on Molybdenum Oxide Phosphate Composites

Molybdenum oxides, particularly molybdenum trioxide (MoO₃), are recognized as effective materials for conductometric gas sensing. mdpi.com Their mechanism differs from other n-type semiconductors and involves a change in conductivity in response to oxidizing or reducing gases. mdpi.com The performance of these sensors is influenced by the creation of oxygen vacancies, which can be controlled through methods like annealing in a reducing gas or H⁺ intercalation, altering the material's electronic and optical properties. mdpi.com

Molybdenum oxide-based materials have been investigated for their sensitivity to a wide array of gases. mdpi.com The incorporation of molybdenum-based materials into composites, for instance with graphene, has been shown to enhance gas sensing capabilities, even at room temperature. acs.org This approach leads to low-power consumption devices with reduced fabrication costs. acs.org For example, octahedral molybdenum iodide clusters supported on graphene have been used to detect gases like nitrogen dioxide (NO₂) at concentrations as low as parts per billion (ppb). acs.org The interaction between the molybdenum clusters and the target gas can be monitored through changes in photoluminescence, providing an optical transducing scheme for gas detection. acs.org

Target Gases for Molybdenum Oxide-Based Sensors

Sensor MaterialTarget GasDetection LimitOperating TemperatureReference
MoO₃H₂S, NO₂, NO, H₂, CO, C₂H₅OH, NH₃, etc.Often in ppm rangeVaries mdpi.com
Mo₆@GrapheneNO₂250 ppbRoom Temperature acs.org
Mo₆@GrapheneNH₃250 ppm (preliminary)Room Temperature acs.org

Development of Hybrid and Composite Materials for Enhanced Functionality

The creation of hybrid and composite materials by integrating molybdenum oxides with other substances like polymers, carbon-based nanomaterials, and other metal oxides has led to materials with significantly enhanced functionalities for a wide range of applications. nih.govrsc.org This synergistic integration can improve structural, electrical, and catalytic properties. rsc.org

One area of development is in flame retardant materials. Hybrid materials composed of layered double hydroxides (LDH) and molybdenum disulfide (MoS₂) have been synthesized and incorporated into thermoplastic polyurethane (TPU). mdpi.com In these composites, the MoS₂ oxidizes to form MoO₃ particles which, along with the catalytic action of the transition metal, contribute to a synergistic smoke suppression and flame retardant effect. mdpi.com

In the field of energy storage, composites of molybdenum oxide and reduced graphene oxide (RGO) have been developed as high-performance electrodes for supercapacitors. nih.gov These nanocomposites demonstrate high specific capacitance and excellent cyclic stability. nih.gov Similarly, phosphates and binary metal oxides containing molybdenum are considered promising anode materials for aqueous lithium-ion batteries due to their stability and high lithium storage capacity. acs.org The doping of molybdenum-based materials, such as with phosphorus, has also been shown to create novel bifunctional electrocatalysts for efficient water splitting, enhancing both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). rsc.org

Furthermore, the self-assembly of polymers like polyvinyl alcohol (PVA) with molybdenum oxide can create lamellar hybrid materials with unique superstructures. nih.gov These composites find applications in diverse fields, from photocatalysis, where RGO-MoO₃ nanocomposites are used for the degradation of organic dyes, to plasmonic-enhanced organic photovoltaic devices, where MoO₃-gold nanoparticle composites serve as efficient anode buffer layers. nih.govnih.gov

Examples of Molybdenum-Based Hybrid and Composite Materials

Composite MaterialComponentsEnhanced FunctionalityApplication
LDH/MoS₂/TPULayered Double Hydroxide, Molybdenum Disulfide, Thermoplastic PolyurethaneFlame retardancy, smoke suppressionFire-safe polymers mdpi.com
P-Mo₀.₆₉W₀.₃₁H₀.₉₈O₃Phosphorus, Molybdenum Tungsten Hydrogen OxideElectrocatalytic activity (OER & HER)Water splitting rsc.org
RGO-MoO₃Reduced Graphene Oxide, Molybdenum OxideSpecific capacitance, photocatalytic activitySupercapacitors, Pollutant degradation nih.gov
MoO₃/GOMolybdenum (VI) Oxide, Graphene OxideSpecific enrichment of phosphopeptidesPhosphoproteome analysis nih.gov
MoO₃-Au NPsMolybdenum Oxide, Gold NanoparticlesPower conversion efficiency, device stabilityOrganic photovoltaics nih.gov
PVA/Molybdenum OxidePolyvinyl Alcohol, Molybdenum OxideSelf-assembly into lamellar structuresAdvanced hybrid superstructures nih.gov

Viii. Advanced Analytical Methodologies for Compound Characterization Beyond Basic Identification

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods are indispensable for investigating the redox behavior and interfacial properties of molybdenum hydroxide (B78521) oxide phosphate (B84403), particularly in applications like catalysis and electrochemical sensing.

Cyclic Voltammetry (CV) is employed to study the redox processes of the molybdenum centers. In the presence of phosphate, molybdenum oxide-based materials form electroactive phosphomolybdate complexes. abechem.com CV scans reveal distinct oxidation and reduction peaks corresponding to the multiple oxidation states of molybdenum (e.g., Mo(VI), Mo(V), Mo(IV)). abechem.comgeomar.de For instance, studies on electrodeposited molybdenum oxide films for phosphate sensing show well-defined redox signals under voltammetry that are specific to the MoOₓ-phosphate complex. escholarship.org The analysis of these peaks provides information on the reversibility of the redox reactions and the diffusion coefficients of the electroactive species. abechem.com Research on Mo₄O₁₁ has shown multiple reversible oxidation and reduction peaks after the first cycle, indicating complex electrochemical behavior. escholarship.org

Table 1: Representative Redox Potentials from Cyclic Voltammetry for Molybdenum-Phosphate Systems
SystemObserved Redox Peaks (V vs. Ag/AgCl)Associated ProcessSource
Phosphomolybdate Complex0.167 (Oxidation), 0.357 (Oxidation)Two-stage oxidation of the complex abechem.com
MoOx–Phosphate Complex-0.18, 0.04, 0.17, 0.32Oxidation of diverse Mo(V) centers escholarship.org
Molybdate (B1676688)/CPE with Phosphate0.21 (Oxidation), 0.58 (Oxidation)Mo(II) → Mo(IV) and Mo(IV) → Mo(VI) geomar.de
Mo₄O₁₁Multiple peaks between 1.2 V and 3.7 VReversible Li⁺ insertion/extraction escholarship.org

Electrochemical Impedance Spectroscopy (EIS) provides insights into the kinetics of charge transfer and the properties of the electrode-electrolyte interface. The resulting Nyquist plot can be modeled to determine key parameters such as solution resistance (Rs) and charge transfer resistance (Rct). researchgate.net A lower Rct value generally indicates faster electron transfer kinetics and better electrochemical performance. researchgate.net EIS studies on molybdate-modified electrodes have confirmed a low charge-transfer resistance toward phosphate, facilitating sensitive detection. geomar.de The technique is also used to follow structural transformations and examine the electrical properties of molybdenum complexes over a wide range of temperatures and frequencies. nih.govirb.hr

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Thermal Stability and Phase Transitions

Thermal analysis is critical for determining the operational temperature limits and understanding the phase transitions of molybdenum hydroxide oxide phosphate.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA can identify the temperatures at which dehydration (loss of hydroxide groups as water) and decomposition occur. newhaven.edu For example, TGA of molybdenum oxide-hydrates shows distinct mass loss steps corresponding to the removal of water, followed by further changes at higher temperatures related to oxygen loss or sublimation. researchgate.netfraunhofer.de In related molybdenum phosphate glasses, TGA has been used to confirm the final decomposition products. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. DSC curves reveal endothermic and exothermic events such as melting, crystallization, and phase transitions. For oxide-hydrates of molybdenum, DSC shows endothermic peaks indicating multi-step dehydration and structural rearrangements. researchgate.net A broad peak observed around 480 °C in one study was attributed to the irreversible phase transformation from a monoclinic to an orthorhombic structure. researchgate.net In molybdenum-containing phosphate glasses, DSC is used to determine the glass transition temperature (Tg), which is a key indicator of the material's structural rigidity. researchgate.net

Table 2: Thermal Events in Molybdenum-Containing Materials
MaterialTechniqueTemperature (°C)Observed EventSource
Molybdenum Oxide-HydrateDSC325Endothermic peak for complete water removal researchgate.net
Molybdenum Oxide-HydrateDSC480Irreversible phase transformation (monoclinic to orthorhombic) researchgate.net
(50-x)K₂O-xMoO₃-50P₂O₅ Glass (x=0)DSC451Glass Transition Temperature (Tg) researchgate.net
(50-x)K₂O-xMoO₃-50P₂O₅ Glass (x=40)DSC363Glass Transition Temperature (Tg) researchgate.net
Mononuclear Mo-complex [MoO₂(L¹)(MeOH)]TGA98-137Water decoordination nih.gov

Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller (BET) Isotherm)

The surface area and porosity of this compound are critical parameters, especially in catalytic and adsorption applications, as they determine the number of accessible active sites.

The Brunauer–Emmett–Teller (BET) method is the most common technique for determining the specific surface area of a material. It involves the physisorption of a gas (typically nitrogen) onto the solid surface at cryogenic temperatures. iitk.ac.inlibretexts.org The amount of gas adsorbed at different partial pressures is used to calculate the monolayer capacity and, subsequently, the total surface area. libretexts.org For molybdenum-based materials, the synthesis method can significantly influence the surface area. For example, MoO₃ nanoparticles prepared via a sonochemical method showed a higher surface area (4.85 m²/g) compared to those made by thermal (0.43 m²/g) or microwave (1.15 m²/g) methods. researchgate.net Similarly, nano zirconium hydroxide gel, used for molybdate adsorption, was found to have a high BET surface area of 151 m²/g. nih.gov This analysis is crucial for optimizing the material's performance in applications where surface interactions are paramount. usda.gov

Elemental and Compositional Analysis (e.g., Energy Dispersive X-ray Spectroscopy (EDX), Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

Accurate determination of the elemental composition is fundamental to confirming the stoichiometry and purity of this compound.

Energy Dispersive X-ray Spectroscopy (EDX or EDS) , often coupled with Scanning Electron Microscopy (SEM), provides a semi-quantitative analysis of the elemental composition of a sample. researchgate.net When the sample is bombarded with an electron beam, it emits characteristic X-rays whose energies correspond to the elements present. EDX analysis of a molybdate-modified carbon paste electrode after use in phosphate sensing confirmed the presence of carbon, oxygen, molybdenum, and phosphorus on the surface, indicating the formation of a phosphomolybdate complex. geomar.de

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for precise quantitative elemental analysis, capable of detecting trace and ultra-trace elements. researchgate.netnih.gov The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio. ICP-MS is invaluable for verifying the purity of high-purity molybdenum materials and for accurately determining the concentrations of constituent and trace elements in complex matrices. researchgate.net New methods allow for the precise analysis of both molybdenum and tungsten concentrations and their isotopic compositions from a single sample aliquot. nih.gov

UV-Vis Spectroscopy for Electronic Transitions and Stability Assessments

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions within the material.

For this compound, UV-Vis spectroscopy can be used to study the formation and stability of molybdate-phosphate complexes in solution. The surface of molybdenum trioxide reacts with water to form molybdate ions in solution, which can then complex with phosphate. imoa.info These species have characteristic UV absorption spectra. The molybdate ion [MoO₄]²⁻ typically shows a strong absorption peak around 207-208 nm. imoa.info The formation of polyanions or complexes with phosphate can lead to shifts in these absorption bands or the appearance of new ones. researchgate.net Theoretical simulations can be used to assign these electronic transitions. nih.gov The technique is also used to determine the band gap of semiconducting molybdenum oxides by analyzing the absorption edge. researchgate.net

Table 3: UV-Vis Absorption Peaks for Molybdenum Species
Species/SystemAbsorption Peak (nm)Assignment/NoteSource
Sodium Molybdate Solution207-208Characteristic peak of molybdate ion [MoO₄]²⁻ imoa.info
Sodium Molybdate Solution~232 (shoulder)Characteristic shoulder of molybdate ion imoa.info
MoO₃-x QDs316Attributed to MoO₃-x quantum dots researchgate.net
Plasmonic MoO₃-x domains731, 963LSPR optical absorption researchgate.net

Q & A

Q. What are the key considerations for synthesizing molybdenum hydroxide oxide phosphate in aqueous environments?

Molybdenum’s stability in aqueous systems depends on pH and oxidation states. For synthesis, ensure the +6 oxidation state (most stable in acidic/basic matrices) by using controlled redox agents like ascorbic acid or sodium hypophosphite. Avoid water contamination, as hydrolysis may release corrosive byproducts (e.g., HCl gas). Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediate species .

Q. Which analytical methods are recommended for quantifying phosphate content in this compound complexes?

The molybdenum blue method is preferred for sensitivity (detects orthophosphate via phosphomolybdate complex formation under acidic conditions). Optimize pH (3–10) to avoid spontaneous molybdate reduction. For higher specificity, combine with ion chromatography or UV-Vis spectroscopy. Avoid anticoagulated/hemolyzed samples, as interferents disrupt complex formation .

Q. How can structural characterization of molybdenum-phosphate complexes be performed?

Use X-ray crystallography for precise coordination geometry, supplemented by FTIR (to identify Mo=O/P=O stretches) and Raman spectroscopy (for redox-sensitive Mo–S/P bonds). For amorphous phases, pair EXAFS with solid-state NMR to resolve local phosphate environments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize phosphate-derived side-products during molybdenum complex synthesis?

Side-products arise from competing ligand substitutions or redox shifts. Titrate reagents (e.g., phosphoric acid) slowly under inert conditions. Monitor intermediates via in situ UV-Vis or cyclic voltammetry. Adjust temperature (e.g., 120°C for hydrolysis-resistant phases) and use chelating agents (e.g., EDTA) to stabilize intermediates .

Q. What strategies mitigate discrepancies in phosphate quantification across different analytical methods?

Calibrate methods using certified reference materials (CRMs). For molybdenum blue vs. vanadomolybdate assays, validate against ICP-MS. Address matrix effects (e.g., organic interference) via sample pretreatment: oxidize organics with HNO₃/H₂SO₄ and filter colloidal Mo-phosphates .

Q. How does the redox behavior of molybdenum influence its phosphate-binding efficiency in catalytic systems?

Mo⁶+ oxides (e.g., MoO₃) exhibit strong Lewis acidity, enhancing phosphate adsorption. In reduced states (Mo⁴+/Mo⁵+), ligand vacancies facilitate dynamic binding. Study redox cycles via in situ XANES and correlate with catalytic activity in oxygen-transfer reactions .

Q. What experimental precautions are critical for handling this compound in redox-active environments?

Use dry, inert gas-purged gloveboxes for air-sensitive phases. Avoid water contact (risk of HCl release) and store samples under desiccants. For toxicity, employ PPE (nitrile gloves, respirators) and neutralize waste with CaCO₃ before disposal .

Methodological Challenges and Data Interpretation

Q. How can conflicting data on molybdenum-phosphate coordination modes be resolved?

Discrepancies often arise from polymorphic variations (amorphous vs. crystalline). Use high-resolution TEM to differentiate phases. Pair DFT calculations with spectroscopic data to validate proposed structures .

Q. What role do phosphate substituents play in mimicking molybdenum-dependent enzyme active sites?

Phosphate groups in dithiolene complexes replicate molybdopterin’s electron-transfer role. Synthesize bis(phosphonate-dithiolene) MoIVO models and assess O₂ activation via EPR and kinetic assays. Compare with biological Mo-cofactors (e.g., sulfite oxidase) .

Q. How do pH and ionic strength affect the stability of molybdenum-phosphate colloids?

At pH > 7, colloidal Mo-phosphates aggregate due to decreased zeta potential. Use dynamic light scattering (DLS) to monitor size distribution. Add surfactants (e.g., CTAB) to stabilize colloids in physiological buffers .

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